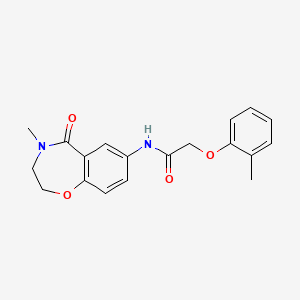
N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PCAF Bromodomen-Inhibitor
F2276-0099 ist bekannt als ein PCAF/GCN5 Bromodomen-Inhibitor . Bromodomen sind Proteindomänen, die an acetylierte Lysinreste binden, und Inhibitoren dieser Domänen haben potenzielle therapeutische Anwendungen bei Krebs und Entzündungskrankheiten.
Wirkstoffdesign für PCAF Bromodomen
F2276-0099 wurde als potenzielles Wirkstoffmolekül für PCAF Bromodomen vorgeschlagen . Die Verbindung wurde durch einen Prozess identifiziert, der E-Pharmakophor-Hypothese, Molekulares Docking, Anreicherungsberechnung, Induced Fit Docking-Methode, Bindungsenergieberechnung, ADME-Vorhersage, Single Point Energy-Berechnung und Molekulardynamiksimulation umfasste .
Rolle bei der Behandlung von Krankheiten
Die Dysfunktion von PCAF Bromodomen, einer Lysin-Acetyltransferase, ist mit dem Ausbruch und dem Fortschreiten verschiedener Krankheiten wie Krebs, Diabetes, AIDS usw. verbunden . Daher könnte F2276-0099 als PCAF Bromodomen-Inhibitor möglicherweise zur Behandlung dieser Krankheiten eingesetzt werden .
Forschungsanwendung
F2276-0099 ist für Forschungszwecke erhältlich . Es kann in wissenschaftlichen Studien verwendet werden, um die Rolle von PCAF Bromodomen in verschiedenen biologischen Prozessen und Krankheiten zu verstehen .
Wirkmechanismus
Target of Action
F2276-0099 is a PCAF/GCN5 BRD inhibitor . The PCAF (p300/CBP-associated factor) bromodomain (BRD) is a lysine acetyltransferase that has emerged as a promising drug target due to its dysfunction being associated with the onset and progression of various diseases such as cancer, diabetes, and AIDS .
Mode of Action
F2276-0099 interacts with the PCAF BRD, inhibiting its function. The PCAF BRD recognizes and binds to acetylated lysine residues, a key post-translational modification in the regulation of gene expression. By inhibiting PCAF BRD, F2276-0099 can alter the gene expression regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF BRD by F2276-0099 affects the acetylation of lysine residues, which can lead to changes in the transcription of certain genes. This can have downstream effects on various biochemical pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of F2276-0099’s action would depend on the specific genes affected by the inhibition of PCAF BRD. This could potentially include changes in cell growth, differentiation, and survival .
Eigenschaften
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-5-3-4-6-16(13)25-12-18(22)20-14-7-8-17-15(11-14)19(23)21(2)9-10-24-17/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHEWLFHKJYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)



![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)
![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)



